17β-HSD1 Inhibitory Potency of N-(1-Ethyl-2-oxoindolin-5-yl)-3,4-dimethoxybenzamide vs. Structural Analogs
N-(1-Ethyl-2-oxoindolin-5-yl)-3,4-dimethoxybenzamide has been reported as an inhibitor of human 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1) with an IC50 of 1.20 nM in a cell-free enzymatic assay. [1] This potency positions it among the most active 17β-HSD1 inhibitors described to date when compared to known inhibitors; for instance, the widely studied steroidal inhibitor E1-based compound STX1040 shows an IC50 of approximately 25 nM under comparable assay conditions, representing a ~21-fold lower potency. [2] It must be noted that this comparison is cross-study and cross-structural class; direct head-to-head data against the closest indolinone analogs (e.g., N-(1-ethyl-2-oxoindolin-5-yl)benzamide, CAS 921837-58-3) have not been identified in the public domain.
| Evidence Dimension | 17β-HSD1 inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.20 nM (human placental cytosolic fraction) |
| Comparator Or Baseline | STX1040 (steroidal inhibitor): IC50 ≈ 25 nM |
| Quantified Difference | ~20.8-fold more potent (1.20 nM vs ~25 nM) |
| Conditions | Inhibition of human placental cytosolic fraction 17β-HSD1 using [³H]-E1 as substrate in presence of NAD+ by radio-HPLC analysis [1]; STX1040 assayed in comparable cell-free 17β-HSD1 system [2] |
Why This Matters
For procurement in endocrinology or oncology research programs targeting 17β-HSD1, the low-nanomolar potency of this compound offers a stronger starting point for lead optimization compared to less potent inhibitors, reducing the synthetic burden of potency enhancement.
- [1] BindingDB. BDBM50515446 (CHEMBL4441152): Inhibition of human placental cytosolic fraction 17beta-HSD1, IC50 = 1.20 nM. Data curated by ChEMBL, sourced from Elexopharm. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50515446 View Source
- [2] Poirier, D. (2010). 17β-Hydroxysteroid dehydrogenase inhibitors: a patent review. Expert Opinion on Therapeutic Patents, 20(9), 1123-1145. (STX1040 IC50 ~25 nM in 17β-HSD1 assay). View Source
